molecular formula C12H25N B8343922 3-(3,3-Dimethylbutyl)cyclohexanamine

3-(3,3-Dimethylbutyl)cyclohexanamine

Cat. No.: B8343922
M. Wt: 183.33 g/mol
InChI Key: HQEBTXGUSOEEHX-UHFFFAOYSA-N
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Description

3-(3,3-Dimethylbutyl)cyclohexanamine is a cyclohexanamine derivative featuring a branched 3,3-dimethylbutyl substituent at the 3-position of the cyclohexane ring. Cyclohexanamine derivatives are characterized by their amine-functionalized cyclohexane backbone, which confers unique steric and electronic properties depending on substituents. For example, the presence of bulky alkyl groups like 3,3-dimethylbutyl may enhance lipophilicity and steric hindrance, influencing solubility and reactivity .

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

3-(3,3-dimethylbutyl)cyclohexan-1-amine

InChI

InChI=1S/C12H25N/c1-12(2,3)8-7-10-5-4-6-11(13)9-10/h10-11H,4-9,13H2,1-3H3

InChI Key

HQEBTXGUSOEEHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC1CCCC(C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(3,3-Dimethylbutyl)cyclohexanamine with structurally related cyclohexanamine derivatives, highlighting substituents, molecular weights, CAS numbers, and applications inferred from the evidence:

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
This compound 3,3-dimethylbutyl group on cyclohexane C₁₂H₂₅N 183.33 (calculated) Not provided Hypothesized applications: Pharmaceutical intermediates, agrochemicals (inferred from steric effects)
4,4'-Methylenebis(cyclohexylamine) Two cyclohexylamine groups linked by methylene bridge C₁₃H₂₆N₂ 210.36 1761-71-3 Industrial use in polymers, epoxy curing agent; geometric isomers (trans-trans, cis-cis, cis-trans) affect crystallinity and reactivity
N-(1,3-Benzodioxol-5-ylmethylene)cyclohexanamine Benzodioxole-imine substituent C₁₄H₁₈N₂O₂ 258.31 934022-80-7 Potential biological activity due to benzodioxole moiety (e.g., receptor binding)
N-(3-Chloro-4-(dioxaborolan-2-yl)benzyl)cyclohexanamine Chloro-boronate ester benzyl group C₁₉H₂₉BClNO₂ 349.70 2096334-42-6 Suzuki coupling intermediate; pharmaceutical synthesis (96% purity noted)
N-(3-Methylbutylidene)cyclohexanamine Imine-functionalized alkyl chain C₁₁H₂₁N 167.29 41807-59-4 Likely use in catalysis or as a ligand in coordination chemistry
8-(N-Methyl-N-cyclohexyl)-amino-1,3,7-trimethylxanthine Xanthine core with cyclohexylmethylamino group C₁₆H₂₅N₅O₂ 319.40 Not provided Studied for adenosine receptor modulation; substituents impact potency

Steric and Electronic Effects

  • Bulky Alkyl Substituents : Derivatives like this compound are hypothesized to exhibit enhanced lipophilicity compared to simpler alkyl-substituted analogs (e.g., N-methylcyclohexanamine). This property could improve membrane permeability in drug candidates .
  • Geometric Isomerism : In 4,4'-methylenebis(cyclohexylamine) (PACM), the trans-trans isomer is preferred in polymer applications due to its higher melting point and rigidity, whereas cis isomers may offer flexibility .

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